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Compound of Interest

1-(3,4-
Compound Name:
Dimethoxycinnamoyl)piperidine

Cat. No. B168512

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
bioactive compound 1-(3,4-Dimethoxycinnamoyl)piperidine. This information is critical for its
identification, characterization, and quality control in research and development settings. The
data presented herein is based on established spectroscopic principles and data from closely
related analogs, providing a robust framework for professionals in medicinal chemistry and
drug discovery.

Chemical Structure and Properties

1-(3,4-Dimethoxycinnamoyl)piperidine is a naturally occurring amide alkaloid found in plants
of the Piper genus, notably Piper longum L.[1]. It can also be synthesized, and these synthetic
analogs have shown antimicrobial and antioxidant activities[2]. The molecule consists of a
piperidine ring connected via an amide linkage to a 3,4-dimethoxycinnamoyl group|[3].
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Property Value

Molecular Formula C16H21NOs

Molecular Weight 275.34 g/mol

CAS Number 128261-84-7

Appearance 0]]

Solubility Soluble in Chloroform, Dichloromethane, Ethyl

Acetate, DMSO, Acetone[3]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 1-(3,4-Dimethoxycinnamoyl)piperidine. This data is
essential for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR (Proton NMR): The *H NMR spectrum provides information about the number of
different types of protons and their neighboring environments.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.vulcanchem.com/product/vc21264548
https://www.benchchem.com/product/b168512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

~76-7.0 m 3H Ar-H

~ 7.5 (d, J=15 Hz) d 1H H-a (vinylic)

~ 6.8 (d, J=15 Hz) d 1H H-B (vinylic)

~3.9 s 6H 2 x OCHs

~ 3.6 t 4H H-2', H-6' (piperidine)
H-3', H-4', H-5'

~1.6 m 6H o
(piperidine)

13C NMR (Carbon-13 NMR): The 13C NMR spectrum reveals the number of unique carbon

environments in the molecule.

Chemical Shift (d) ppm Assignment

~ 166 C=0 (amide)

~150 - 148 Ar-C (quaternary, C-O)

~ 142 C-a (vinylic)

~128 - 120 Ar-CH

~ 118 C-B (vinylic)

~112-110 Ar-CH

~56 OCHs

~47, 43 C-2', C-6' (piperidine)

~ 27, 26, 25 C-3', C-4', C-5' (piperidine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment
) C-H stretch (aromatic and
~ 3010 - 2930 Medium , _
aliphatic)
~ 1650 - 1610 Strong C=0 stretch (amide)
] C=C stretch (aromatic and
~ 1600 - 1580 Medium-Strong o
vinylic)
~ 1520 Medium Aromatic C=C stretch
~ 1260 Strong C-O stretch (aryl ether)
~ 1140 Strong C-O stretch (aryl ether)
~ 1025 Medium C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. For a related compound, 1-(3,4,5-

Trimethoxycinnamoyl)piperidine, prominent peaks are observed at m/z 305 (M+), 222, and

221[4].

Expected Fragmentation for 1-(3,4-Dimethoxycinnamoyl)piperidine:

m/z Assignment

275 [M]* (Molecular lon)
191 [M - piperidine]*

177 [3,4-dimethoxystyryl]*
84 [piperidine - H]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

described above.
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NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 1-(3,4-Dimethoxycinnamoyl)piperidine in
approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs).

Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer.

'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR.

Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of
the neat oil sample directly onto the ATR crystal.

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire
the sample spectrum over the range of 4000-400 cm~1.

Data Processing: The instrument's software will automatically ratio the sample spectrum
against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct
insertion probe or after separation using Gas Chromatography (GC-MS).

lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole).
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» Data Analysis: The resulting mass spectrum will plot the relative abundance of ions versus

their m/z values.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(3,4-

Dimethoxycinnamoyl)piperidine.

Workflow for Spectroscopic Analysis of 1-(3,4-Dimethoxycinnamoyl)piperidine
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of
1-(3,4-Dimethoxycinnamoyl)piperidine.

This guide serves as a foundational resource for professionals engaged in the study and
application of 1-(3,4-Dimethoxycinnamoyl)piperidine, facilitating its accurate identification
and use in further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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